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molecular formula C12H8N2O2 B8449085 Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one

Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one

Cat. No. B8449085
M. Wt: 212.20 g/mol
InChI Key: LHFGVMLFCUXXOU-UHFFFAOYSA-N
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Patent
US05849735

Procedure details

A mixture of 21.4 g of phenyl salicylate, 25.71 g 3-amino-2-chloropyridine and 20 ml of 1,2,4-trichlorobenzene is refluxed for 1 hour under argon and the liberated phenol and HCl simultaneously distilled (from the refluxing mixture) and collected in a solution of 1N NaOH. The hot mixture is poured into 200 ml of ethanol and the precipitated solid collected by filtration. The solid is washed with ethanol and dried Recrystallization from methanol--DMF (6:1) gives 6.0 g of product, m.p. 268°-270° C.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
25.71 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC1C=CC=CC=1)(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[NH2:17][C:18]1[C:19](Cl)=[N:20][CH:21]=[CH:22][CH:23]=1>ClC1C=CC(Cl)=CC=1Cl>[N:20]1[C:19]2[O:4][C:3]3[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=3[C:1](=[O:9])[NH:17][C:18]=2[CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC1=CC=CC=C1
Name
Quantity
25.71 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClC1=C(C=C(C=C1)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour under argon
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the liberated phenol and HCl simultaneously distilled (from the refluxing mixture) and
CUSTOM
Type
CUSTOM
Details
collected in a solution of 1N NaOH
ADDITION
Type
ADDITION
Details
The hot mixture is poured into 200 ml of ethanol
FILTRATION
Type
FILTRATION
Details
the precipitated solid collected by filtration
WASH
Type
WASH
Details
The solid is washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol--DMF (6:1)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=C1OC1=C(C(N2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 28.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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